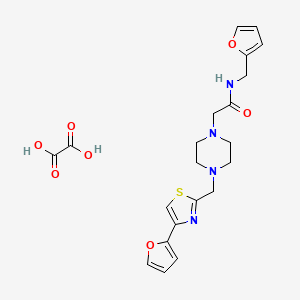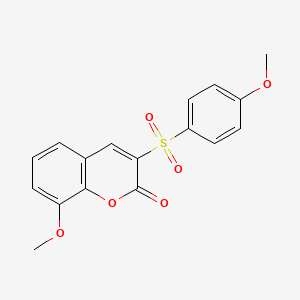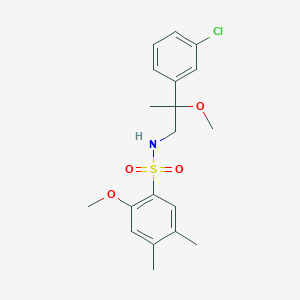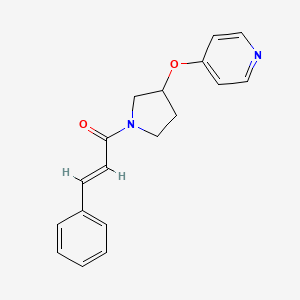
(E)-3-phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Electrochemical Polymerization and Conducting Polymers
One notable application of pyrrole-based compounds is in the development of conducting polymers. For instance, the study by Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, and Musgrave (1996) on poly[bis(pyrrol-2-yl)arylenes] demonstrates the potential of derivatized bis(pyrrol-2-yl) arylenes in creating polymers with low oxidation potentials, making them stable in their electrically conducting form. This research suggests that compounds with structural similarities to "(E)-3-phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one" could be used in the synthesis of novel conducting polymers with potential applications in electronics and materials science (Sotzing et al., 1996).
Synthesis and Mesomorphic Properties
Research by Lim, Ha, Yeap, and Sastry (2017) on heterocyclic liquid crystals with central ester–chalcone linkages highlights another application area. Their work on synthesizing new calamitic liquid crystals, which include a pyridyl core, ester–chalcone central linkage, and terminal alkyloxy chain, points to the potential of pyrrolidin-1-yl compounds in the creation of materials with unique mesomorphic properties. These materials could find applications in liquid crystal displays and other optical devices (Lim et al., 2017).
Organic Synthesis and Catalysis
The compound's structural features also lend themselves to applications in organic synthesis. For example, the work on pyrrolidine-based amino alcohols as novel ligands for the enantioselective alkylation of benzaldehyde by Gonsalves, Serra, Murtinho, Silva, Beja, Paixão, Silva, and Veiga (2003) demonstrates the role that pyrrolidine derivatives can play in asymmetric synthesis, serving as chiral ligands that enable high selectivity in chemical reactions. Such compounds are crucial for the development of enantioselective synthesis methods, which are of significant interest in pharmaceutical research and fine chemical manufacturing (Gonsalves et al., 2003).
properties
IUPAC Name |
(E)-3-phenyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-18(7-6-15-4-2-1-3-5-15)20-13-10-17(14-20)22-16-8-11-19-12-9-16/h1-9,11-12,17H,10,13-14H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEIHWZKEOTUBM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-diethylurea](/img/structure/B2781965.png)
![2-Chloro-1-[3-(2-chloro-acetyl)-2,4,6-trimethyl-phenyl]-ethanone](/img/structure/B2781966.png)
![2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B2781967.png)

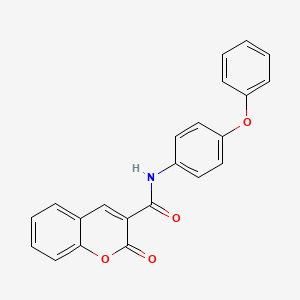

![5-propyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2781971.png)
![phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B2781972.png)
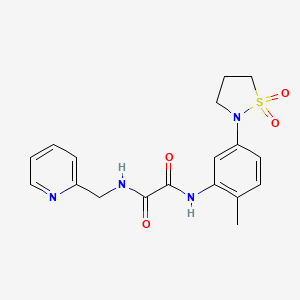
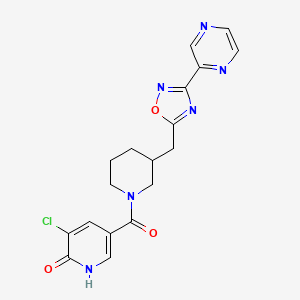
![1-methyl-3-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2781982.png)
